Cas no 1208081-94-0 (4-6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl-benzoic acid)

4-6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl-benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-[6-(4-METHYL-PIPERAZIN-1-YL)-5-TRIFLUOROMETHYL-PYRIDIN-3-YL]-BENZOIC ACID
- 4-[6-(4-Methylpiperazin-1-yl)-5-trifluoromethylpyridin-3-yl]benzoic acid
- 4-6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl-benzoic acid
-
- MDL: MFCD15142781
- Inchi: 1S/C18H18F3N3O2/c1-23-6-8-24(9-7-23)16-15(18(19,20)21)10-14(11-22-16)12-2-4-13(5-3-12)17(25)26/h2-5,10-11H,6-9H2,1H3,(H,25,26)
- InChI Key: DARVCHIEXGKVSU-UHFFFAOYSA-N
- SMILES: FC(C1=CC(C2C=CC(C(=O)O)=CC=2)=CN=C1N1CCN(C)CC1)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 26
- Rotatable Bond Count: 3
- Complexity: 487
- Topological Polar Surface Area: 56.7
4-6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl-benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB302701-500 mg |
4-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid, 95%; . |
1208081-94-0 | 95% | 500 mg |
€311.30 | 2023-07-20 | |
abcr | AB302701-5g |
4-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid, 95%; . |
1208081-94-0 | 95% | 5g |
€1249.30 | 2025-02-21 | |
abcr | AB302701-1 g |
4-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid, 95%; . |
1208081-94-0 | 95% | 1 g |
€452.00 | 2023-07-20 | |
TRC | M114770-100mg |
4-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid |
1208081-94-0 | 100mg |
$ 370.00 | 2022-06-04 | ||
abcr | AB302701-5 g |
4-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid, 95%; . |
1208081-94-0 | 95% | 5 g |
€1,249.30 | 2023-07-20 | |
TRC | M114770-50mg |
4-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid |
1208081-94-0 | 50mg |
$ 225.00 | 2022-06-04 | ||
abcr | AB302701-500mg |
4-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid, 95%; . |
1208081-94-0 | 95% | 500mg |
€311.30 | 2025-02-21 | |
abcr | AB302701-1g |
4-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid, 95%; . |
1208081-94-0 | 95% | 1g |
€452.00 | 2025-02-21 |
4-6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl-benzoic acid Related Literature
-
1. Back matter
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
Additional information on 4-6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl-benzoic acid
Research Brief on 4-6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl-benzoic acid (CAS: 1208081-94-0)
The compound 4-6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl-benzoic acid (CAS: 1208081-94-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the role of this compound as a key intermediate in the synthesis of novel kinase inhibitors. Kinases are critical targets in the treatment of various cancers and inflammatory diseases, and the structural features of 4-6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl-benzoic acid make it a promising scaffold for the development of selective kinase inhibitors. The presence of the trifluoromethyl group and the methyl-piperazine moiety enhances its binding affinity and pharmacokinetic properties.
In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that derivatives of this compound exhibited potent inhibitory activity against a range of kinases, including EGFR and BRAF, which are implicated in several cancer types. The compound's ability to modulate these pathways suggests its potential as a lead compound for further optimization and preclinical development.
Another area of interest is the compound's application in the development of PET (positron emission tomography) tracers. The incorporation of fluorine-18 into the trifluoromethyl group has been explored to create radiolabeled versions of the compound for imaging purposes. Preliminary results indicate high specificity and uptake in target tissues, making it a valuable tool for diagnostic imaging in oncology.
Despite these promising findings, challenges remain in the optimization of the compound's pharmacokinetic and safety profiles. Current research is focused on structural modifications to improve its metabolic stability and reduce off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound into clinical trials.
In conclusion, 4-6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl-benzoic acid represents a versatile and promising candidate in the field of medicinal chemistry. Its dual potential as a therapeutic agent and a diagnostic tool underscores the importance of continued research and development in this area. Future studies will likely focus on expanding its applications and addressing the remaining challenges to bring this compound closer to clinical use.
1208081-94-0 (4-6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl-benzoic acid) Related Products
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
